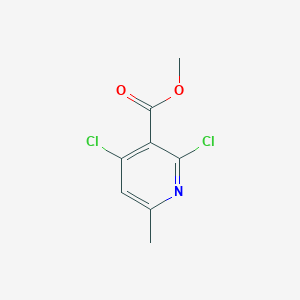

Methyl 2,4-dichloro-6-methylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dichloro-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-4-3-5(9)6(7(10)11-4)8(12)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQZBPLSOSNWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569513 | |

| Record name | Methyl 2,4-dichloro-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138642-40-7 | |

| Record name | Methyl 2,4-dichloro-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,4-dichloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Methyl 2,4-dichloro-6-methylnicotinate, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound can be strategically approached through a three-step sequence involving the initial construction of a dihydroxynicotinate core, followed by a robust chlorination and subsequent esterification. This pathway is designed to maximize yield and purity while utilizing established chemical transformations.

The proposed synthetic route is as follows:

-

Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate: A condensation reaction between ethyl 3-aminocrotonate and diethyl malonate in the presence of a strong base.

-

Chlorination of Ethyl 2,4-dihydroxy-6-methylnicotinate: Conversion of the dihydroxy intermediate to the corresponding dichloro derivative using a chlorinating agent such as phosphorus oxychloride.

-

Esterification to this compound: Conversion of the resulting nicotinic acid derivative to the final methyl ester.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis, based on reported procedures for analogous reactions.

| Step | Reaction | Starting Materials | Key Reagents | Reaction Conditions | Reported Yield (%) | Purity (%) | Reference |

| 1 | Condensation | Ethyl 3-aminocrotonate, Diethyl malonate | Sodium ethoxide, Ethanol | 80-90°C, 24 hours | 81.85 | 99.5 (HPLC) | [1] |

| 2 | Chlorination | Ethyl 2,4-dihydroxy-6-methylnicotinate | Phosphorus oxychloride (POCl₃) | 140°C, 2 hours (sealed reactor) | ~88 (for a similar dihydroxyquinoline) | High | [2] |

| 3 | Esterification | 2,4-dichloro-6-methylnicotinic acid | Methanol, EDCI, DMAP, DCM | Reflux | ~88 (for a similar substrate) | High | [3] |

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate

This procedure is adapted from the synthesis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[1]

-

Materials:

-

Ethyl 3-aminocrotonate

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Ammonium chloride

-

Activated carbon

-

-

Procedure:

-

To a suitable reactor, add ethyl 3-aminocrotonate, sodium ethoxide, and anhydrous ethanol.

-

Slowly heat the reaction mixture to 80-90°C and maintain at reflux with stirring for 24 hours.

-

After the reaction is complete, cool the mixture to 50-60°C and concentrate under reduced pressure to remove a portion of the ethanol.

-

Slowly pour the concentrated solution into water.

-

Add activated carbon, stir for 1 hour, and then filter.

-

Cool the filtrate to below 0°C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.

-

Collect the solid by filtration and dry at 50-60°C to obtain ethyl 2,4-dihydroxy-6-methylnicotinate as white, needle-like crystals.

-

Step 2: Chlorination of Ethyl 2,4-dihydroxy-6-methylnicotinate to Ethyl 2,4-dichloro-6-methylnicotinate

This protocol is based on a general method for the solvent-free chlorination of hydroxypyridines.[2]

-

Materials:

-

Ethyl 2,4-dihydroxy-6-methylnicotinate

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (for extraction)

-

-

Procedure:

-

In a Teflon-lined stainless steel reactor, place Ethyl 2,4-dihydroxy-6-methylnicotinate and an equimolar amount of phosphorus oxychloride.

-

Seal the reactor and heat the mixture to 140°C for 2 hours.

-

After cooling the reactor, carefully open it in a well-ventilated fume hood.

-

Quench the reaction mixture by slowly adding it to ice-cold water.

-

Neutralize the solution to a pH of 8-9 with a saturated sodium carbonate solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 2,4-dichloro-6-methylnicotinate.

-

Step 3: Synthesis of this compound

This procedure involves the hydrolysis of the ethyl ester followed by esterification to the methyl ester.

-

Part A: Hydrolysis of Ethyl 2,4-dichloro-6-methylnicotinate

-

Materials:

-

Ethyl 2,4-dichloro-6-methylnicotinate

-

Aqueous sodium hydroxide solution

-

Concentrated hydrochloric acid

-

-

Procedure:

-

Dissolve Ethyl 2,4-dichloro-6-methylnicotinate in an aqueous sodium hydroxide solution.

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate 2,4-dichloro-6-methylnicotinic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

-

-

Part B: Esterification to this compound This procedure is based on the esterification of a similar nicotinic acid derivative.[3]

-

Materials:

-

2,4-dichloro-6-methylnicotinic acid

-

Methanol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of 2,4-dichloro-6-methylnicotinic acid in a mixture of dichloromethane and methanol, add EDCI and a catalytic amount of DMAP at room temperature.

-

Stir the solution under reflux until the starting material is completely consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain this compound.

-

-

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

- 1. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 2,4-dichloro-6-methylnicotinate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2,4-dichloro-6-methylnicotinate (CAS No. 138642-40-7), a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for the methyl ester, this guide also presents detailed information for its close structural analog, Ethyl 2,4-dichloro-6-methylnicotinate (CAS No. 86129-63-7), to serve as a valuable reference. This document includes a summary of known physicochemical properties, proposed synthetic routes, and potential biological activities, supported by detailed experimental protocols and data presented in structured tables for clarity and comparative analysis.

Introduction

Substituted nicotinic acids and their esters are a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. The introduction of halogen atoms and methyl groups to the pyridine ring can profoundly influence the molecule's steric and electronic properties, thereby affecting its reactivity and biological activity. This compound is one such compound with potential utility as a versatile building block in organic synthesis. This guide aims to consolidate the available information on this compound and its ethyl analog to facilitate further research and development.

Physicochemical Properties

While specific experimental data for this compound is scarce, its fundamental properties have been identified. In contrast, more extensive data is available for the corresponding ethyl ester, Ethyl 2,4-dichloro-6-methylnicotinate. The properties of both compounds are summarized below for comparison.

Table 1: Physicochemical Properties of this compound and its Ethyl Analog

| Property | This compound | Ethyl 2,4-dichloro-6-methylnicotinate |

| CAS Number | 138642-40-7 | 86129-63-7 |

| Molecular Formula | C₈H₇Cl₂NO₂ | C₉H₉Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol | 234.08 g/mol [1] |

| Appearance | Not Reported | Off-white solid[1] |

| Melting Point | Not Reported | 53-57 °C[1] |

| Boiling Point | Not Reported | Not Reported |

| Solubility | Not Reported | Not Reported |

Synthesis

3.1. Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process:

-

Oxidation: Oxidation of a suitable precursor like 2-methyl-5-ethylpyridine to yield 6-methylnicotinic acid.

-

Chlorination: Dichlorination of the 6-methylnicotinic acid pyridine ring at the 2 and 4 positions.

-

Esterification: Esterification of the resulting 2,4-dichloro-6-methylnicotinic acid with methanol to yield the final product.

3.2. Experimental Protocol: Synthesis of Ethyl 2,4-dichloro-6-methylnicotinate (Adapted for Methyl Ester)

The following is a generalized protocol based on the synthesis of the ethyl analog and may require optimization for the methyl ester.

Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid

-

This step can be achieved using strong oxidizing agents like nitric acid at elevated temperatures (140-225 °C)[1]. The precise conditions would need to be optimized for safety and yield.

Step 2: Chlorination of 6-Methylnicotinic Acid

-

To a solution of 6-methylnicotinic acid in a suitable solvent (e.g., thionyl chloride or a high-boiling chlorinated solvent), a chlorinating agent is added. This could involve treatment with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst. The reaction is typically heated to drive the chlorination to completion. Careful control of stoichiometry and reaction conditions is crucial to achieve dichlorination at the desired positions.

Step 3: Esterification to this compound

-

The crude 2,4-dichloro-6-methylnicotinic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification can be achieved by column chromatography or recrystallization.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not available. However, characterization would typically involve the following techniques, with expected features based on its structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm).- A singlet for the methyl group on the pyridine ring (~2.6 ppm).- A singlet for the proton at the 5-position of the pyridine ring. |

| ¹³C NMR | - A signal for the ester carbonyl carbon (~165 ppm).- Signals for the chlorinated carbons on the pyridine ring.- Signals for the other carbons of the pyridine ring.- Signals for the two methyl carbons. |

| IR Spectroscopy | - A strong C=O stretching band for the ester (~1730 cm⁻¹).- C-Cl stretching bands in the fingerprint region.- Aromatic C=C and C=N stretching bands. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (220.05 g/mol ) with a characteristic isotopic pattern for two chlorine atoms. |

Biological Activity

The biological activity of this compound has not been explicitly reported. However, based on the known activities of its ethyl analog and other halogenated nicotinic acid derivatives, it may exhibit potential as an insecticide or herbicide[1]. The structural similarity to nicotinic compounds also suggests potential interactions with acetylcholine receptors[1]. Further research is required to elucidate its specific biological profile.

Safety Information

While specific safety data for this compound is not available, its ethyl analog is known to cause skin and eye irritation[1]. It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with potential for applications in various fields of chemical synthesis. Although detailed experimental data for this specific compound is limited, this guide provides a foundational understanding based on its known molecular properties and by drawing parallels with its closely related ethyl analog. The proposed synthetic pathways and expected analytical characteristics offer a starting point for researchers interested in exploring the chemistry and potential applications of this and other related dichlorinated methylnicotinates. Further experimental investigation is necessary to fully characterize its properties and biological activities.

References

Spectroscopic and Synthetic Insights into Methyl 2,4-dichloro-6-methylnicotinate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and synthetic characteristics of key chemical intermediates is paramount. This technical guide provides an in-depth overview of Methyl 2,4-dichloro-6-methylnicotinate, a substituted pyridine derivative with potential applications in pharmaceutical synthesis. Due to the limited availability of specific experimental data in public-facing literature, this guide presents predicted spectroscopic values and outlines generalized experimental protocols based on structurally similar compounds.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl ester protons, and the methyl group protons on the pyridine ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-5 (Pyridine ring) |

| ~3.9 | s | 3H | -OCH₃ (Ester methyl) |

| ~2.6 | s | 3H | -CH₃ (Pyridine methyl) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The carbon-13 NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (Ester carbonyl) |

| ~160 | C-6 (Pyridine ring) |

| ~155 | C-2 (Pyridine ring) |

| ~148 | C-4 (Pyridine ring) |

| ~125 | C-3 (Pyridine ring) |

| ~122 | C-5 (Pyridine ring) |

| ~53 | -OCH₃ (Ester methyl) |

| ~24 | -CH₃ (Pyridine methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (methyl groups) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1300-1100 | Strong | C-O stretch (ester) |

| ~800-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

| m/z | Interpretation |

| 220/222/224 | [M]⁺ Molecular ion peak (isotopic pattern for two chlorine atoms) |

| 189/191/193 | [M - OCH₃]⁺ |

| 161/163/165 | [M - COOCH₃]⁺ |

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis of this compound are not widely published. However, the following sections provide generalized protocols based on established methods for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination and subsequent esterification of a suitable pyridine precursor.

A. Chlorination of 2-hydroxy-6-methylnicotinic acid (or related precursor): A common method for introducing chloro-substituents to a pyridine ring is through the use of a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Procedure: To a stirred solution of the starting material (e.g., 2-hydroxy-4-chloro-6-methylnicotinic acid), slowly add an excess of phosphorus oxychloride at room temperature. The reaction mixture is then heated to reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the dichlorinated nicotinic acid.

B. Fischer Esterification: The resulting dichlorinated nicotinic acid can be converted to its methyl ester via Fischer esterification.

-

Procedure: The crude 2,4-dichloro-6-methylnicotinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the methanol is evaporated, and the residue is dissolved in an organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation: If the sample is a solid, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) source in positive ion mode.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Technical Guide: Properties, Synthesis, and Applications of Ethyl 2,4-dichloro-6-methylnicotinate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2,4-dichloro-6-methylnicotinate is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure, featuring a pyridine core with two chlorine atoms, a methyl group, and an ethyl ester moiety, provides multiple reactive sites for the development of more complex molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its current and potential applications in agrochemicals and pharmaceutical research.

Physicochemical and Spectroscopic Data

The key physicochemical properties of Ethyl 2,4-dichloro-6-methylnicotinate are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 86129-63-7 | [1][2][3] |

| IUPAC Name | ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate | [1][2] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 234.08 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 53 to 57 °C | [1] |

| Solubility | Insoluble in water; soluble in various organic solvents | [1] |

Table 2: Spectroscopic and Analytical Data

| Analytical Technique | Data |

| Nuclear Magnetic Resonance (NMR) | Used to confirm the structure and purity of the compound. |

| Infrared (IR) Spectroscopy | Employed for the characterization of functional groups. |

| Mass Spectrometry (MS) | Utilized to determine the molecular weight and fragmentation pattern for structural elucidation. |

Synthesis and Experimental Protocols

The synthesis of Ethyl 2,4-dichloro-6-methylnicotinate can be achieved through several routes. A common approach involves the chlorination of a nicotinic acid derivative followed by esterification.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of Ethyl 2,4-dichloro-6-methylnicotinate.

Caption: A generalized workflow for the synthesis of Ethyl 2,4-dichloro-6-methylnicotinate.

Detailed Experimental Protocol: Synthesis via Condensation

An alternative synthesis involves the condensation of ethyl acetoacetate with 2,4-dichloro-6-methylpyridine.[1]

Materials:

-

Ethyl acetoacetate

-

2,4-dichloro-6-methylpyridine

-

Suitable base (e.g., sodium ethoxide)

-

Anhydrous ethanol

Procedure:

-

Dissolve 2,4-dichloro-6-methylpyridine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add ethyl acetoacetate to the solution.

-

Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with an appropriate acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl 2,4-dichloro-6-methylnicotinate.

Analytical Methods

The characterization and quality control of Ethyl 2,4-dichloro-6-methylnicotinate are crucial. A combination of chromatographic and spectroscopic methods is typically employed.

Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of the synthesized compound.

References

An In-depth Technical Guide on the Starting Materials for the Synthesis of Methyl 2,4-dichloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dichloro-6-methylnicotinate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation involves the strategic introduction of chloro and methyl ester functionalities onto a 6-methylpyridine core. This technical guide provides a comprehensive overview of the primary synthetic routes, detailing the starting materials, key transformations, and experimental protocols.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached through several pathways, primarily centered around the construction and subsequent functionalization of the pyridine ring. The most common strategies involve the chlorination of a pre-formed nicotinic acid derivative.

A prevalent and effective route commences with 2,4-dihydroxy-6-methylnicotinic acid . This starting material provides the foundational structure, which is then subjected to a robust chlorination reaction to introduce the chloro groups at the 2 and 4 positions. The subsequent esterification of the carboxylic acid group yields the final product.

An alternative, though less direct, approach begins with more fundamental precursors such as citric acid . Through a series of cyclization and functional group manipulations, the core pyridine structure is assembled, followed by the necessary chlorination and esterification steps.

The following table summarizes the key starting materials and their corresponding synthetic transformations:

| Starting Material | Key Intermediate(s) | Key Reactions |

| 2,4-Dihydroxy-6-methylnicotinic acid | 2,4-Dichloro-6-methylnicotinic acid | Chlorination, Esterification |

| Citric Acid | 2,4-Dihydroxy-6-methylnicotinic acid | Cyclization, Chlorination, Esterification |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes to this compound.

Caption: Synthetic pathway from 2,4-dihydroxy-6-methylnicotinic acid.

Caption: Synthetic pathway originating from citric acid.

Experimental Protocols

Detailed methodologies for the key transformations are crucial for successful synthesis. The following protocols are based on established literature procedures.

Protocol 1: Synthesis of 2,4-Dichloro-6-methylnicotinic acid from 2,4-Dihydroxy-6-methylnicotinic acid

This procedure details the critical chlorination step.

Materials:

-

2,4-Dihydroxy-6-methylnicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Ice

-

Water

Procedure:

-

In a reaction flask equipped with a reflux condenser and a stirrer, suspend 2,4-dihydroxy-6-methylnicotinic acid in toluene.

-

Add a catalytic amount of dimethylformamide to the suspension.

-

Slowly add phosphorus oxychloride to the mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to yield crude 2,4-dichloro-6-methylnicotinic acid.

-

The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound from 2,4-Dichloro-6-methylnicotinic acid

This protocol describes the final esterification step.[1]

Materials:

-

2,4-Dichloro-6-methylnicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (saturated aqueous solution)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure using Acid Catalyst (e.g., H₂SO₄):

-

Dissolve 2,4-dichloro-6-methylnicotinic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography or distillation.

Procedure using Thionyl Chloride:

-

Suspend 2,4-dichloro-6-methylnicotinic acid in a suitable solvent (e.g., toluene).

-

Add thionyl chloride dropwise to the suspension.

-

Heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acid chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous methanol and stir at room temperature.

-

After the reaction is complete, the work-up can proceed similarly to the acid-catalyzed method (neutralization, extraction, and purification).

Data Presentation

The following table summarizes quantitative data for the key synthetic steps, providing a basis for comparison and optimization.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Chlorination | 2,4-Dihydroxy-6-methylnicotinic acid | POCl₃, DMF (cat.) | Toluene | Reflux | 4-8 | ~85-95 |

| Esterification (H₂SO₄) | 2,4-Dichloro-6-methylnicotinic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 6-12 | ~80-90 |

| Esterification (SOCl₂) | 2,4-Dichloro-6-methylnicotinic acid | SOCl₂, Methanol | Toluene/Methanol | Reflux/RT | 2-4 | ~90-98 |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

This guide provides a foundational understanding of the synthetic routes to this compound. Researchers and drug development professionals are encouraged to consult the primary literature for more specific details and to optimize these procedures for their specific needs, always adhering to strict safety protocols when handling hazardous reagents such as phosphorus oxychloride and thionyl chloride.

References

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in Methyl 2,4-dichloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dichloro-6-methylnicotinate is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two reactive chlorine atoms, a methyl group, and a methyl ester, offers multiple avenues for synthetic elaboration. This technical guide provides a comprehensive analysis of the reactivity of the chlorine atoms at the C2 and C4 positions, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This document synthesizes theoretical principles with data from analogous systems to predict reactivity patterns and provides generalized experimental protocols to aid in the design of synthetic routes.

Introduction: Structural Features and Electronic Profile

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of its substituents. The pyridine nitrogen atom acts as an electron sink, reducing the electron density at the ortho (C2, C6) and para (C4) positions. This inherent electron deficiency makes the ring susceptible to nucleophilic attack.

The substituents on the ring further modulate this reactivity:

-

Chlorine atoms (C2 and C4): These are good leaving groups for both nucleophilic substitution and oxidative addition in cross-coupling reactions. Their relative reactivity is a key aspect of this guide.

-

Methyl group (C6): This electron-donating group slightly increases the electron density of the ring.

-

Methoxycarbonyl group (C3): As an electron-withdrawing group, it further decreases the electron density of the ring, thereby activating the chlorine atoms towards nucleophilic attack.

Based on the electronic effects of the pyridine nitrogen and the methoxycarbonyl group, both the C2 and C4 positions are activated for nucleophilic attack. The key to predicting regioselectivity lies in the relative stability of the reaction intermediates.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a fundamental method for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

Regioselectivity: C4 vs. C2

In dichlorinated pyridine derivatives, the regioselectivity of SNAr reactions is primarily dictated by electronic factors. For this compound, nucleophilic attack is predicted to occur preferentially at the C4 position . This preference is attributed to the superior stability of the Meisenheimer complex formed upon attack at C4. The negative charge in this intermediate can be effectively delocalized onto the pyridine nitrogen atom.

While attack at the C2 position also allows for delocalization of the negative charge onto the nitrogen, the proximity of the electron-withdrawing methoxycarbonyl group at C3 can influence the electron distribution. However, in analogous systems like 2,4-dichloro-5-nitropyridine, a strong preference for C4 substitution is observed due to the powerful resonance stabilization offered by the para-relationship to the activating group.[1]

dot

Caption: Predicted regioselectivity in SNAr reactions.

Representative Experimental Protocol: Amination at C4

This protocol is a generalized procedure and may require optimization for specific amine nucleophiles.

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., morpholine, piperidine) (1.2 eq)

-

Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

-

Solvent (e.g., DMF, DMSO, NMP)

Procedure:

-

To a solution of this compound in the chosen solvent, add the amine and the base.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly relevant for the functionalization of aryl chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron species and an organic halide.[2][3][4] The relative reactivity of aryl chlorides is generally lower than that of bromides or iodides, often necessitating the use of specialized ligands and reaction conditions.

Catalytic Cycle: The mechanism involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]

dot

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Regioselectivity: The regioselectivity of palladium-catalyzed couplings can be more complex than in SNAr reactions and is influenced by both electronic and steric factors, as well as the choice of catalyst system. In many cases, the more sterically accessible chlorine atom may react preferentially. For this compound, the C4 position is less sterically hindered than the C2 position, which is flanked by the methoxycarbonyl group at C3 and the pyridine nitrogen. Therefore, selective coupling at the C4 position is often achievable under carefully controlled conditions. However, with more active catalyst systems or at higher temperatures, double substitution may occur.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[5][6] This reaction is highly versatile and tolerates a wide range of functional groups.

Mechanism and Regioselectivity: The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The regioselectivity considerations are also similar to those for the Suzuki coupling, with the C4 position generally being more reactive due to lower steric hindrance.

Representative Experimental Protocol: Suzuki-Miyaura Coupling at C4

This protocol is a general guideline and requires optimization for specific boronic acids and catalyst systems.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., Dioxane/water, Toluene/water, DME)

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid, the base, and the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to a temperature typically between 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

dot

Caption: Generalized experimental workflow for cross-coupling.

Summary of Reactivity

The table below summarizes the predicted reactivity and regioselectivity for the chlorine atoms in this compound based on established chemical principles and analogies with related heterocyclic systems.

| Reaction Type | More Reactive Position | Primary Justification | Key Considerations |

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Greater stabilization of the Meisenheimer intermediate via resonance with the pyridine N. | Reaction conditions (temperature, nucleophile strength) can influence selectivity. |

| Suzuki-Miyaura Coupling | C4 | Lower steric hindrance compared to the C2 position adjacent to the ester group. | Choice of ligand and palladium precursor is critical for achieving high yields. |

| Buchwald-Hartwig Amination | C4 | Lower steric hindrance, facilitating catalyst coordination and oxidative addition. | Catalyst system and base selection can be crucial for difficult couplings. |

Conclusion

This compound is a valuable synthetic intermediate with two chlorine atoms that can be selectively functionalized. In nucleophilic aromatic substitution reactions , the C4 chlorine is predicted to be significantly more reactive due to the electronic stabilization of the reaction intermediate. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the C4 position is also favored, primarily due to lower steric hindrance.

By carefully selecting the reaction type and optimizing the conditions, researchers can achieve regioselective substitution at either the C4 or, potentially under forcing conditions or with specific catalyst systems, the C2 position. This controlled functionalization allows for the synthesis of a wide array of novel pyridine derivatives for applications in drug discovery and materials science. This guide provides a foundational understanding to facilitate the strategic design of synthetic routes utilizing this versatile building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Hydrolysis of Methyl 2,4-dichloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis of Methyl 2,4-dichloro-6-methylnicotinate to its corresponding carboxylic acid, 2,4-dichloro-6-methylnicotinic acid. This transformation is a critical step in the synthesis of various compounds of interest in pharmaceutical and agrochemical research. Due to the absence of specific literature detailing the hydrolysis of this exact substrate, this guide presents protocols based on established methods for the hydrolysis of analogous chlorinated pyridine carboxylic acid esters.

Introduction

This compound is a halogenated pyridine derivative. The hydrolysis of its methyl ester group is a fundamental saponification reaction that yields the corresponding carboxylic acid. This reaction can be achieved under either acidic or basic conditions. The choice of method depends on the overall synthetic strategy, the stability of the starting material and product to the reaction conditions, and the desired purity of the final product.

The resulting product, 2,4-dichloro-6-methylnicotinic acid, is a valuable building block for further chemical modifications, enabling the synthesis of a diverse range of more complex molecules with potential biological activity.

Reaction Mechanism

The hydrolysis of an ester is a nucleophilic acyl substitution reaction.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and forming the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form a carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed. To drive the equilibrium towards the products, a large excess of water is typically used.[1]

Experimental Protocols

Base-Catalyzed Hydrolysis (Saponification)

This method is generally preferred for its irreversibility, which often leads to higher yields.

Protocol:

-

Dissolution: Dissolve this compound in a suitable solvent mixture, such as methanol/water or tetrahydrofuran (THF)/water.

-

Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.5 to 3 equivalents).

-

Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a co-solvent like THF or methanol was used, remove it under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl or H₂SO₄) to precipitate the carboxylic acid.

-

-

Isolation: Collect the precipitated 2,4-dichloro-6-methylnicotinic acid by filtration, wash with cold water, and dry under vacuum.

Acid-Catalyzed Hydrolysis

This method can be advantageous if the substrate or product is sensitive to strong bases.

Protocol:

-

Reaction Mixture: Prepare a solution of this compound in a mixture of a mineral acid (e.g., 6M HCl or H₂SO₄) and an organic co-solvent like dioxane or acetic acid. A large excess of water, provided by the aqueous acid, is necessary to drive the reaction to completion.

-

Heating: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or HPLC.

-

Workup:

-

After completion, cool the reaction mixture to room temperature.

-

If a co-solvent was used, it may be removed under reduced pressure.

-

The product may precipitate upon cooling. If not, the volume of the aqueous solution can be reduced by evaporation.

-

-

Isolation: Collect the precipitated 2,4-dichloro-6-methylnicotinic acid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, it can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the solvent evaporated to yield the product.

Data Presentation

Since no specific experimental data for the hydrolysis of this compound was found, the following table provides a template for recording and comparing results from potential experiments based on the protocols above.

| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis | Reference |

| Starting Material | This compound | This compound | - |

| Reagents | NaOH or KOH | HCl or H₂SO₄ | [1] |

| Solvent | Methanol/Water or THF/Water | Dioxane/Water or Acetic Acid/Water | [2] |

| Temperature (°C) | 25 - 80 | 80 - 110 | - |

| Reaction Time (h) | 2 - 12 | 6 - 24 | - |

| Yield (%) | Expected to be high | Variable, depends on equilibrium | - |

| Purity (%) | High | May require further purification | - |

| Product | 2,4-dichloro-6-methylnicotinic acid | 2,4-dichloro-6-methylnicotinic acid | - |

Mandatory Visualizations

Reaction Scheme

Caption: General reaction scheme for the hydrolysis.

Experimental Workflow

Caption: A typical experimental workflow for hydrolysis.

References

An In-depth Technical Guide to the Derivatization of Methyl 2,4-dichloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential derivatization strategies for Methyl 2,4-dichloro-6-methylnicotinate. While direct literature on the derivatization of this specific molecule is limited, this document extrapolates from established methodologies for structurally analogous compounds, including various substituted methyl nicotinates. The following sections detail potential reaction pathways, experimental protocols, and quantitative data to serve as a foundational resource for the synthesis of novel derivatives.

Core Structure and Reactivity

This compound possesses a pyridine ring substituted with two electron-withdrawing chloro groups, an electron-donating methyl group, and an electron-withdrawing methyl ester group. This substitution pattern dictates the reactivity of the core structure. The chloro groups at the 2 and 4 positions are susceptible to nucleophilic aromatic substitution, a key reaction for introducing diverse functionalities. The methyl ester provides a handle for hydrolysis or amidation, and the ring nitrogen can be targeted for N-oxide formation or quaternization.

Key Derivatization Strategies

Based on the reactivity of similar chlorinated pyridine and nicotinate derivatives, the primary derivatization pathways for this compound are expected to be:

-

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Positions: The chlorine atoms at the C2 and C4 positions are activated towards displacement by various nucleophiles.

-

Modification of the Ester Group: Hydrolysis to the corresponding carboxylic acid, followed by amide coupling, or transesterification can be performed.

-

Modification of the Ring Nitrogen: N-oxidation can alter the electronic properties of the ring and provide a route for further functionalization.

The following diagram illustrates these primary logical pathways for derivatization.

Caption: Logical derivatization pathways for this compound.

Experimental Protocols and Data

This section provides detailed experimental protocols derived from closely related molecules. These serve as a starting point for the derivatization of this compound.

Nucleophilic Aromatic Substitution

The substitution of chloro groups on the pyridine ring is a versatile method for introducing new functionalities. The choice of nucleophile and reaction conditions will determine the outcome.

General Workflow for Nucleophilic Aromatic Substitution:

Caption: General experimental workflow for SNAr reactions.

Example Protocol: Amination (Analogous to other chloronicotinates)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO.

-

Reagent Addition: Add the desired amine nucleophile (1.1-2.0 eq) and a base like K2CO3 or Et3N (2.0 eq).

-

Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 150°C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chlorinated Pyridines

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| Methyl 2-chloro-6-methylnicotinate | Various Amines | Methyl 2-(amino)-6-methylnicotinate derivatives | Not specified | [1] |

| Methyl 6-bromonicotinate | Various | Derivatives with substituted functional groups | High (General) | [2] |

Ester Hydrolysis and Amidation

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

Protocol: Ester Hydrolysis

-

Reaction Setup: Dissolve this compound in a mixture of THF/water or methanol/water.

-

Reagent Addition: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Reaction Conditions: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4.

-

Extraction: Extract the carboxylic acid product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure.

Protocol: Amide Coupling

-

Reaction Setup: Dissolve the carboxylic acid obtained from hydrolysis (1.0 eq) in a solvent like DMF or DCM.

-

Reagent Addition: Add a coupling agent such as HATU or EDCI/HOBt (1.1 eq), a base like DIPEA (2.0 eq), and the desired amine (1.1 eq).

-

Reaction Conditions: Stir the reaction at room temperature for several hours to overnight.

-

Work-up and Purification: Follow standard aqueous work-up and purification procedures as described previously.

Table 2: Conditions for Ester Modification of Nicotinic Acid Derivatives

| Reaction | Reagents | Solvent | Conditions | Yield (%) | Reference |

| Esterification | 6-Methylnicotinic acid, Methanol, H2SO4 | Methanol | Reflux, 17 hours | 75 | [3] |

| Amide Coupling | Carboxylic Acid, Amine, EDCI, DMAP | DCM/MeOH | Room temp to reflux | 88 (on a similar substrate) | [4] |

Synthesis of Precursor: Methyl 6-methylnicotinate

The derivatization of related compounds often starts from readily available precursors. The synthesis of Methyl 6-methylnicotinate is well-established and provides a basis for understanding the formation of the nicotinate core.

Reaction Scheme: Fischer Esterification of 6-Methylnicotinic Acid

References

The Biological Frontier of Substituted Methylnicotinates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of substituted methylnicotinates. These compounds, derived from nicotinic acid, have emerged as versatile scaffolds in medicinal chemistry, demonstrating a wide range of pharmacological effects. This document details their engagement with key biological targets, including D-amino acid oxidase (DAAO), nicotinic acetylcholine receptors (nAChRs), and cyclooxygenase-2 (COX-2), as well as their potential as inhibitors of the DNA repair enzyme ALKBH2. The following sections present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this promising area.

Synthesis of Substituted Methylnicotinates

The synthesis of methylnicotinate and its derivatives is a critical first step in the exploration of their biological activities. A common and efficient method for the synthesis of the parent compound, methyl nicotinate, is the Fischer esterification of nicotinic acid.[1] This process typically involves refluxing nicotinic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1]

Similarly, substituted methylnicotinates, such as methyl 6-methylnicotinate, are often synthesized from their corresponding carboxylic acids.[2][3] For instance, methyl 6-methylnicotinate can be prepared by refluxing 6-methylnicotinic acid in methanol saturated with gaseous hydrogen chloride for one hour.[4] The product is then isolated by evaporating the solvent, neutralizing the residue with a saturated aqueous sodium bicarbonate solution, and extracting with an organic solvent like chloroform.[4] Alternative methods for the synthesis of methyl 6-methylnicotinate include the use of thionyl chloride as a catalyst under reflux conditions.[3] The choice of synthetic route often depends on the desired yield, scale of the reaction, and the specific properties of the starting materials.[2]

Biological Activities and Therapeutic Potential

Substituted methylnicotinates have been shown to interact with a variety of biological targets, leading to a diverse range of pharmacological effects. The following sections delve into their activity as DAAO inhibitors, nAChR modulators, analgesic and anti-inflammatory agents, and ALKBH2 inhibitors.

D-Amino Acid Oxidase (DAAO) Inhibition

Substituted methylnicotinates are being investigated as inhibitors of D-amino acid oxidase (DAAO), an enzyme that degrades the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine.[5][6] By inhibiting DAAO, the levels of D-serine in the brain can be elevated, which is a promising therapeutic strategy for central nervous system (CNS) disorders like schizophrenia, which are associated with NMDA receptor hypofunction.[5][6] The pyridine core and reactive ester group of methylnicotinate derivatives make them valuable building blocks for the development of potent and selective DAAO inhibitors.[6]

| Compound | Target Enzyme | Inhibitor Constant (Ki) | Reference |

| 5-aminonicotinic acid | Human D-Aspartate Oxidase (structurally related to DAAO) | 3.80 μM | [7] |

Lower Ki values indicate greater inhibitory potency.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Derivatives of nicotinic acid have been explored as modulators of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a variety of physiological processes in the central and peripheral nervous systems.[8] Some analogues have been shown to act as antagonists at specific nAChR subtypes, such as the α7 and α4β2 receptors.[8][9] For example, methyllycaconitine (MLA), a structurally complex natural product containing a substituted nicotinate-like moiety, is a highly potent and selective antagonist of α7 nAChRs with an IC50 of 2 nM.[10] The development of simpler, synthetic analogues with antagonist effects on human α7 nAChRs is an active area of research.[9]

| Compound | Target Receptor | Activity | Value | Reference |

| Methyllycaconitine (MLA) | α7 nAChR | IC50 | 2 nM | [10] |

| MLA Analogue 16 | human α7 nAChR | % Inhibition of ACh response | 46.8% | [9] |

Analgesic and Anti-inflammatory Activity

Methyl nicotinate and its derivatives have demonstrated significant analgesic and anti-inflammatory properties in various preclinical models.[11][12] Oral administration of methyl nicotinate has been shown to produce both peripheral and central antinociceptive effects.[11] The anti-inflammatory activity of these compounds is, in part, attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[12]

| Compound | Assay | Dose | Effect | Reference |

| Methyl Nicotinate | Acetic Acid-Induced Writhing (mice) | 5 and 10 mg/kg (oral) | Significant reduction in writhes | [11] |

| Methyl Nicotinate | Hot Plate Test (mice) | 5 and 10 mg/kg (oral) | Prolonged reaction latency | [11] |

| Nicotinate Derivative 4c | in vitro COX-2 Inhibition | - | IC50 equipotent to celecoxib | [12] |

| Nicotinate Derivative 4f | in vitro COX-2 Inhibition | - | IC50 equipotent to celecoxib | [12] |

| Nicotinate Derivative 4f | Carrageenan-Induced Paw Edema (rats) | - | Potent in vivo anti-inflammatory activity | [12] |

ALKBH2 Inhibition

Recent studies have explored nicotinamide derivatives, which are structurally related to methylnicotinates, as inhibitors of the DNA demethylase ALKBH2. This enzyme is implicated in tumorigenesis and drug resistance in certain cancers.[13] A fluorogenic probe has been developed to directly measure the repair activity of ALKBH2, providing a valuable tool for high-throughput screening of potential inhibitors.[13][14] While specific data on methylnicotinate derivatives as ALKBH2 inhibitors is still emerging, the structural similarity to active nicotinamides suggests this is a promising area for future investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, covering synthesis and biological evaluation.

Synthesis Protocols

This protocol describes the synthesis of methyl 6-methylnicotinate via Fischer esterification.[2][4]

Materials:

-

6-Methylnicotinic acid

-

Methanol (saturated with gaseous hydrogen chloride)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Chloroform

-

Reflux apparatus

-

Rotary evaporator

Procedure:

-

Reflux 0.1 mole of 6-methylnicotinic acid in 100 mL of methanol saturated with gaseous hydrogen chloride for 1 hour.[4]

-

After reflux, evaporate the mixture to dryness under reduced pressure using a rotary evaporator.[4]

-

To the resulting residue, add ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃ until the pH is adjusted to 7.

-

Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).[4]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the chloroform extract to dryness to yield methyl 6-methylnicotinate.[4]

Biological Assay Protocols

This protocol outlines a general method for assessing the inhibitory activity of compounds against DAAO using a coupled assay with horseradish peroxidase (HRP) and a fluorescent probe.[6][7]

Materials:

-

Test compounds (substituted methylnicotinates)

-

Recombinant human DAAO enzyme

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® UltraRed Reagent or similar fluorescent probe

-

50 mM sodium phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a reaction mixture containing the D-amino acid substrate (D-serine), HRP, and Amplex® UltraRed Reagent in 50 mM sodium phosphate buffer (pH 7.4).[6]

-

Add the inhibitor compound at various concentrations to the wells of the 96-well plate.[6]

-

Initiate the reaction by adding the DAAO enzyme to each well.[6]

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths at regular intervals.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This is a widely used method for screening potential peripheral analgesic agents.[15][16]

Materials:

-

Male Swiss albino mice (or other suitable rodent strain)

-

Test compounds

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard analgesic drug (e.g., Diclofenac sodium)

-

0.6% acetic acid solution

-

Syringes and needles

-

Transparent observation chambers

Procedure:

-

Fast the animals for 12-18 hours before the experiment, with free access to water.[15]

-

Randomly divide the animals into groups (n=6-8 per group): negative control (vehicle), positive control (standard drug), and test groups (different doses of the test compound).[15]

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before the induction of writhing.[15]

-

Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each animal.[15]

-

Immediately after the acetic acid injection, place each animal individually in a transparent observation chamber.[15]

-

After a latency period of 5 minutes, record the number of writhes (abdominal constrictions accompanied by stretching of the hind limbs) for a continuous period of 20-30 minutes.[15]

-

Calculate the percentage of inhibition of writhing for each group compared to the control group.

This test is used to evaluate the effectiveness of centrally acting analgesics by observing the reaction to a thermal pain stimulus.[17]

Materials:

-

Mice or rats

-

Hot plate apparatus with adjustable temperature

-

Transparent glass cylinder to confine the animal on the hot plate

Procedure:

-

Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 1°C).[18]

-

Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Place the animal on the hot plate and start a timer.

-

Observe the animal for nocifensive behaviors such as jumping or hind paw-licking.[17]

-

Record the latency time, which is the time from placing the animal on the hot plate to the first sign of a pain response.[17]

-

A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[18]

-

An increase in the latency time compared to the control group indicates an analgesic effect.

This is a standard model for evaluating the acute anti-inflammatory activity of test compounds.[19][20]

Materials:

-

Rats or mice

-

1% κ-carrageenan solution in saline

-

Test compounds

-

Vehicle

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or calipers to measure paw volume/thickness

Procedure:

-

Administer the test compound, vehicle, or standard drug to the animals at a specified time before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[1]

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[19]

-

The increase in paw volume or thickness is a measure of the inflammatory edema.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

This protocol describes a fluorometric assay for screening COX-2 inhibitors.[21]

Materials:

-

Test compounds

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Celecoxib (standard COX-2 inhibitor)

-

96-well plate

-

Fluorometric microplate reader

Procedure:

-

Prepare the reaction mixture in a 96-well plate containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add the test compound at various concentrations or the standard inhibitor (Celecoxib) to the appropriate wells.

-

Add the COX-2 enzyme to all wells except the background control.

-

Incubate the plate for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding Arachidonic Acid to all wells.

-

Read the fluorescence at an excitation of 535 nm and an emission of 587 nm.

-

Calculate the percentage of inhibition and determine the IC50 values for the test compounds.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activity of substituted methylnicotinates.

Caption: DAAO Signaling Pathway and Inhibition by Substituted Methylnicotinates.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajol.info [ajol.info]

- 12. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence Probes for ALKBH2 Allow the Measurement of DNA Alkylation Repair and Drug Resistance Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence Probes for ALKBH2 Allow the Measurement of DNA Alkylation Repair and Drug Resistance Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. rjptsimlab.com [rjptsimlab.com]

- 17. Hot plate test - Wikipedia [en.wikipedia.org]

- 18. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 19. inotiv.com [inotiv.com]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2,4-dichloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory-scale synthesis of Methyl 2,4-dichloro-6-methylnicotinate, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a multi-step synthesis commencing from a dihydroxy-nicotinate precursor, followed by a chlorination step.

Data Presentation

The following table summarizes the key quantitative data for the synthetic protocol.

| Step | Reaction | Starting Material | Key Reagents | Reaction Conditions | Product | Yield (%) |

| 1 | Synthesis of Dihydroxy Intermediate | Ethyl 3-aminocrotonate, Diethyl malonate | Sodium ethoxide, Ethanol | Reflux | Ethyl 2,4-dihydroxy-6-methylnicotinate | ~82%[1] |

| 2 | Esterification | 2,4-Dihydroxy-6-methylnicotinic acid | Methanol, Sulfuric Acid (catalyst) | Reflux | Methyl 2,4-dihydroxy-6-methylnicotinate | Not specified, typically high |

| 3 | Chlorination | Methyl 2,4-dihydroxy-6-methylnicotinate | Phosphorus oxychloride (POCl₃) | Heat | This compound | Not specified, typically high |

Experimental Protocols

Part 1: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate

This initial step outlines the synthesis of the key dihydroxy pyridine intermediate.

Materials:

-

Ethyl 3-aminocrotonate

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Activated carbon

-

Ammonium chloride

Procedure:

-

To a reaction vessel, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), followed by sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).[1]

-

Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[1]

-

After the reaction is complete, cool the mixture to 50-60 °C and concentrate under reduced pressure to remove approximately 100 g of ethanol.[1]

-

Slowly pour the concentrated solution into 1000 ml of water. Add 10 g of basic activated carbon, stir for 1 hour, and then filter.[1]

-

Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride, which will cause a significant amount of solid to precipitate.[1]

-

Collect the solid by filtration and dry at 50-60 °C to yield ethyl 2,4-dihydroxy-6-methylnicotinate as white, needle-like crystals (approx. 125 g, 81.85% yield).[1]

Part 2: Synthesis of Methyl 2,4-dihydroxy-6-methylnicotinate

This section describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by esterification to the methyl ester. For the purpose of this protocol, we will assume the hydrolysis of the product from Part 1 and subsequent re-esterification.

Materials:

-

Ethyl 2,4-dihydroxy-6-methylnicotinate

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for neutralization)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

A. Hydrolysis:

-

Hydrolyze the ethyl ester from Part 1 by heating with an aqueous solution of sodium hydroxide.

-

After the reaction is complete (monitored by TLC), cool the mixture and carefully acidify with hydrochloric acid to precipitate the 2,4-dihydroxy-6-methylnicotinic acid.

-

Filter, wash with cold water, and dry the solid.

B. Esterification:

-

In a round-bottom flask, dissolve 2,4-dihydroxy-6-methylnicotinic acid in anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Carefully neutralize the residue with an ice-cold saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield Methyl 2,4-dihydroxy-6-methylnicotinate.

Part 3: Synthesis of this compound

This final step details the chlorination of the dihydroxy intermediate to produce the target compound.

Materials:

-

Methyl 2,4-dihydroxy-6-methylnicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Aqueous sodium hydroxide solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a reflux condenser and a mechanical stirrer, carefully add phosphorus oxychloride to Methyl 2,4-dihydroxy-6-methylnicotinate.

-

Heat the reaction mixture and maintain at reflux for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool and then carefully recover the excess phosphorus oxychloride by distillation under reduced pressure.[2]

-

Slowly and cautiously pour the residue into ice water with vigorous stirring.[2]

-

Neutralize the mixture to a pH of 7-9 with an aqueous sodium hydroxide solution.[2]

-

Extract the product three times with dichloromethane.[2]

-